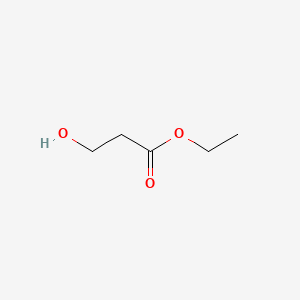

Ethyl 3-hydroxypropanoate

Description

Historical Context and Significance of β-Hydroxy Esters in Organic Synthesis

β-Hydroxy esters are a class of organic compounds characterized by a hydroxyl group on the carbon atom beta to the ester group. This structural motif is a cornerstone in organic synthesis, primarily because it is present in numerous biologically active natural products and pharmaceuticals. numberanalytics.com The development of methods to synthesize optically pure β-hydroxy esters has been a significant focus in synthetic organic chemistry. nih.gov These chiral derivatives are crucial intermediates in the creation of important chemicals like β-lactams, pheromones, and carotenoids. nih.gov

Historically, two key reactions have been fundamental in the synthesis of β-hydroxy esters: the Aldol reaction and the Reformatsky reaction. The Aldol reaction involves the combination of two carbonyl compounds to form a new β-hydroxy carbonyl compound. wikipedia.org It is one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry. wikipedia.org The Reformatsky reaction, discovered by Sergey Reformatsky in 1887, provides a specific route to β-hydroxy esters by condensing aldehydes or ketones with α-halo esters in the presence of metallic zinc. iitk.ac.innumberanalytics.combyjus.com This method is significant because the organozinc reagents it employs are less reactive than other common reagents like Grignard reagents, which prevents undesired side reactions with the ester group. wikipedia.orgorganic-chemistry.org The versatility and reliability of these reactions have cemented the role of β-hydroxy esters as indispensable precursors in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and fine chemicals. numberanalytics.comnumberanalytics.com

Structural Features and Reactivity of Ethyl 3-Hydroxypropanoate

This compound is an ester with the chemical formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol . biosynth.com Its structure features a hydroxyl (-OH) group on the third carbon of the propanoate chain, which is a key to its reactivity and potential for hydrogen bonding. cymitquimica.com This bifunctional nature—possessing both a hydroxyl group and an ethyl ester group—allows it to participate in a variety of chemical transformations. chemshuttle.com

The compound is a colorless to pale yellow liquid, soluble in organic solvents with limited solubility in water. cymitquimica.com The presence of the hydroxyl group allows for reactions such as oxidation to form a carbonyl group, while the ester group can be reduced to an alcohol. It can be synthesized via the esterification of 3-hydroxypropanoic acid with ethanol (B145695), often catalyzed by an acid. cymitquimica.com Key reactions include esterification and transesterification. cymitquimica.com Furthermore, it can act as an oxidant for alcohols, amines, and thiols and can also be used as a solvent and reactant in reactions involving acrylics or other esters, for instance, in the production of polyurethanes. biosynth.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 623-72-3 | biosynth.comlookchem.com |

| Molecular Formula | C₅H₁₀O₃ | biosynth.comlookchem.com |

| Molecular Weight | 118.13 g/mol | biosynth.commatrixscientific.com |

| Density | 1.054 g/cm³ | biosynth.comlookchem.com |

| Boiling Point | 187.5 °C at 760 mmHg | chemsrc.com |

| Flash Point | 79.1 °C | chemsrc.com |

| Refractive Index (n D20) | 1.423 | lookchem.commatrixscientific.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| SMILES | CCOC(=O)CCO | biosynth.com |

Current Research Landscape and Future Directions for this compound

The current research on this compound is largely focused on its role as a monomer for the synthesis of biodegradable polymers. chemshuttle.com Specifically, it is a precursor to poly(3-hydroxypropionate) [P(3HP)], a bioplastic that is gaining attention as a potential alternative to petroleum-based polymers. nih.govfrontiersin.org P(3HP) is noted for its excellent mechanical properties, including high flexibility and tensile strength, making it a promising biomaterial. frontiersin.org The incorporation of 3-hydroxypropionate (B73278) (3HP) monomers into other polyesters, like poly(3-hydroxybutyrate), can improve their physical properties by reducing crystallinity and brittleness. nih.gov

Beyond polymer science, this compound serves as a versatile building block for more complex molecules in organic synthesis. cymitquimica.com For example, it is a precursor for 3-hydroxypropionic acid (3-HP), which is considered a valuable platform chemical for producing compounds like acrylic acid and 1,3-propanediol (B51772). nih.gov Recent research has also explored biocatalytic methods for its synthesis. Baeyer-Villiger monooxygenases, for instance, have been used to convert ethyl levulinate into ethyl 3-acetoxypropionate, a direct precursor to ethyl 3-hydroxypropionate, highlighting a chemoenzymatic route from renewable resources. researchgate.net The development of efficient biocatalytic reductions and resolutions is an active area of investigation to produce enantiomerically pure forms of β-hydroxy esters for the pharmaceutical industry. abap.co.in Future work will likely continue to focus on optimizing both the chemical and biological synthesis routes for this compound and expanding its applications as a key intermediate in the production of sustainable chemicals and materials.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-8-5(7)3-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDLORMZNPQILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512007 | |

| Record name | Ethyl 3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-72-3 | |

| Record name | Ethyl 3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 3 Hydroxypropanoate and Its Enantiomers

Esterification Reactions for Ethyl 3-Hydroxypropanoate Synthesis

The synthesis of this compound is commonly achieved through the esterification of 3-hydroxypropanoic acid with ethanol (B145695). cymitquimica.com This reaction is typically facilitated by an acid catalyst. cymitquimica.com

Acid-Catalyzed Esterification of 3-Hydroxypropanoic Acid with Ethanol

The direct esterification of 3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is a primary method for producing this compound. cymitquimica.com The reaction involves the protonation of the carboxylic acid group, making it more susceptible to nucleophilic attack by ethanol, which results in the formation of the ester and water.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. Temperature control is crucial; maintaining a temperature range of 60–80°C helps to balance the reaction rate against the formation of by-products. The concentration of the acid catalyst also plays a significant role. Using a factorial design to test variables such as temperature, solvent ratio, and catalyst concentration can help identify the optimal conditions for the reaction. For instance, in related preparations, catalyst concentrations are carefully controlled to minimize side reactions. Purification of the final product is often achieved through distillation or recrystallization to obtain high purity.

| Parameter | Optimal Range | Impact on Yield/Purity |

| Temperature | 60–80°C | Balances reaction rate and minimizes side-product formation. |

| Catalyst Concentration | Varies | Controlled to minimize side reactions. |

| Purification Method | Distillation/Recrystallization | Improves final product purity. |

Continuous Flow Processes in Industrial Production

For industrial-scale production, continuous flow reactors are increasingly employed over traditional batch processes. vulcanchem.com Continuous esterification in fixed-bed reactors allows for consistent quality and high yields. This methodology offers precise control over reaction parameters like temperature and pressure, ensuring reproducibility and efficiency in the manufacturing of this compound.

Chemoenzymatic and Biocatalytic Approaches for Enantioselective Synthesis

The production of enantiomerically pure forms of this compound is of significant interest, particularly for pharmaceutical applications. Chemoenzymatic and biocatalytic methods, especially those involving lipases, have proven to be highly effective for this purpose.

Lipase-Mediated Kinetic Resolution of Racemic Ethyl 3-Hydroxypropanoates

Kinetic resolution using lipases is a widely used strategy to separate the enantiomers of racemic this compound. researchgate.net This process relies on the differential rate of reaction of the two enantiomers with a particular enzyme, allowing for the separation of the unreacted enantiomer and the newly formed product.

Candida antarctica lipase (B570770) B (CaL-B) is a highly effective and versatile biocatalyst for the enantioselective acylation of racemic alcohols, including this compound derivatives. researchgate.netacs.org In this process, the lipase selectively acylates one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This method has been successfully applied to the synthesis of enantiomerically pure (R)- and (S)-ethyl 3-(2-arylthiazol-4-yl)-3-hydroxypropanoates, achieving high enantioselectivity (E ≫ 200) at 50% conversion. researchgate.net The choice of acyl donor and solvent is critical for the success of the resolution. researchgate.netcdnsciencepub.com CaL-B has demonstrated broad substrate scope and can be used in various organic solvents. researchgate.netcdnsciencepub.com The enzyme can also be utilized for the reverse reaction, the alcoholysis of racemic esters, with similarly excellent results in terms of stereoselectivity and activity. researchgate.net

| Biocatalyst | Substrate Type | Method | Key Findings |

| Candida antarctica Lipase B (CaL-B) | Racemic ethyl 3-(2-arylthiazol-4-yl)-3-hydroxypropanoates | Enantioselective acylation and alcoholysis | Successful resolution with high stereoselectivity (E ≫ 200) at 50% conversion. researchgate.net |

| Candida antarctica Lipase B (CaL-B) | β-amino esters | Acylation and alcoholysis | Reaction success is dependent on substrate size; alcoholysis of N-acylated esters proceeded with E > 100. cdnsciencepub.com |

Enzymatic Hydrolysis and Alcoholysis of Esters

The kinetic resolution of racemic esters through enzymatic processes is a well-established method for producing enantiomerically pure compounds. In the context of this compound, lipases are commonly employed catalysts for both hydrolysis and alcoholysis reactions.

Enzymatic Hydrolysis: Enzymatic hydrolysis of racemic esters, such as ethyl 3-amino-3-phenyl-2-hydroxy-propionate, has been effectively demonstrated for kinetic resolution. Lipase from Burkholderia cepacia (formerly Pseudomonas cepacia), immobilized on diatomaceous earth, has shown high efficiency. mdpi.com Under optimized conditions in diisopropyl ether with a controlled amount of water at 50°C, this system can achieve a 50% conversion with an enantiomeric excess (ee) greater than 100%, yielding the (2R,3S)-enantiomer. mdpi.com

The kinetic resolution of racemic ethyl 2,3-dihydroxy-2-phenylpropanoate has been studied using selective acetylation with vinyl acetate (B1210297) in the presence of various lipases. mdpi.com These enzymatic methods, whether through hydrolysis or alcoholysis, provide effective strategies for accessing the chiral building blocks of β-hydroxy esters.

Influence of Enzyme Selection, Solvent, and Temperature on Enantioselectivity

The enantioselectivity of enzymatic resolutions is highly dependent on the choice of enzyme, the reaction solvent, and the temperature.

Enzyme Selection: The source of the lipase is a critical factor. For the kinetic resolution of racemic ethyl 3-aryl-3-hydroxypropanoates, lipase AK from Pseudomonas fluorescens has been a focus. researchgate.net Different lipases, such as those from Candida antarctica (CAL-B) and Candida rugosa (CRL), exhibit varying enantioselectivity depending on the substrate's aryl group and the solvent used. mdpi.com For instance, in the hydrolysis of 1,4-dihydropyridines, CRL showed high enantioselectivity for substrates with specific nitro- and chloro-substituted aryl groups in ethyl acetate. mdpi.com

Solvent Effects: The organic solvent can significantly impact, and in some cases even reverse, the stereopreference of lipases. mdpi.com The enantioselectivity of subtilisin Carlsberg and Rhizomucor miehei lipase in organic solvents is strongly dependent on the enzyme preparation method and the solvent itself. nih.gov For subtilisin, the temperature dependence of enantioselectivity is markedly affected by the solvent; in acetonitrile (B52724) and nitromethane, the enzyme is more enantioselective at higher temperatures, whereas negligible temperature effects are observed in tetrahydrofuran (B95107) and pyridine. nih.gov Similarly, lyophilized lipase shows significant temperature-dependent enantioselectivity in dioxane, acetonitrile, and nitromethane, but not in pyridine, triethylamine, and tetrahydrofuran. nih.gov

Temperature Influence: Temperature can have a non-linear effect on enantioselectivity, and its influence is often coupled with the enzyme preparation method and solvent. nih.gov For the transesterification catalyzed by subtilisin, some preparations show increased enantioselectivity with rising temperature (from 7 to 45°C), while others exhibit the opposite trend. nih.gov Preliminary studies on the enzymatic acetylation of racemic alcohols often involve evaluating the effects of temperature to optimize the kinetic resolution outcome. mdpi.com

A summary of influencing factors on enantioselectivity is presented below.

Table 1: Factors Influencing Enantioselectivity in Enzymatic Resolutions| Factor | Influence | Examples |

|---|---|---|

| Enzyme | The choice of lipase (e.g., from P. fluorescens, C. antarctica, B. cepacia) is critical for achieving high enantioselectivity. mdpi.comresearchgate.net | B. cepacia lipase is highly effective for resolving ethyl 3-amino-3-phenyl-2-hydroxy-propionate. mdpi.com |

| Solvent | The polarity and nature of the organic solvent (e.g., dioxane, acetonitrile, THF, pyridine) can alter enzyme conformation and, consequently, enantioselectivity. mdpi.comnih.gov | Subtilisin's enantioselectivity increases with temperature in acetonitrile but shows little change in tetrahydrofuran. nih.gov |

| Temperature | Temperature can either increase or decrease enantioselectivity depending on the specific enzyme, its preparation method, and the solvent used. nih.gov | Lyophilized subtilisin shows increased enantioselectivity at higher temperatures, while precipitated subtilisin shows the opposite. nih.gov |

Biosynthetic Routes for 3-Hydroxypropionate (B73278) Precursors

The biological production of 3-hydroxypropionic acid (3-HP), the precursor to this compound, is a significant area of research. bme.hunih.gov Microorganisms are engineered to produce 3-HP from renewable feedstocks, offering a sustainable alternative to chemical synthesis. bme.hursc.org

Microbial Fermentation Pathways (e.g., Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, Rhodobacter sphaeroides)

Several microorganisms have been engineered to produce 3-HP through various metabolic pathways. researchgate.netfrontiersin.org

Escherichia coli : As a well-characterized host, E. coli is frequently used for 3-HP production. nih.govnih.gov One strategy involves introducing genes from Klebsiella pneumoniae, such as dhaB (glycerol dehydratase) and gdrAB (glycerol dehydratase reactivase), to convert glycerol (B35011) to 3-hydroxypropionaldehyde (3-HPA). nih.gov An aldehyde dehydrogenase, like ydcW also from K. pneumoniae, is then used to oxidize 3-HPA to 3-HP. nih.gov

Klebsiella pneumoniae : This bacterium can naturally produce 3-HP from glycerol. bme.hunih.gov The pathway involves the conversion of glycerol to 3-HPA by glycerol dehydratase, followed by oxidation to 3-HP by an aldehyde dehydrogenase. bme.hu Recombinant K. pneumoniae strains have been developed to enhance this natural capability, achieving high titers of 3-HP. nih.gov

Bacillus subtilis : The glycerol dehydratase from K. pneumoniae has also been expressed in B. subtilis to establish a 3-HP production pathway. nih.gov

Rhodobacter sphaeroides : While not as commonly cited for high-yield production in recent literature, photosynthetic bacteria like Rhodobacter sphaeroides are also subjects of interest for producing various chemicals and could potentially be engineered for 3-HP synthesis.

Other hosts like Saccharomyces cerevisiae are also prominent due to their tolerance to acidic conditions, which can simplify the fermentation process. frontiersin.org

Substrate Utilization (e.g., Glycerol, Glucose, CO2, Uracil) in Biological Production of 3-HP

A variety of renewable substrates can be used for the microbial production of 3-HP. researchgate.netresearchgate.net

Glycerol : As a major byproduct of biodiesel production, glycerol is an abundant and attractive feedstock. bme.hudiva-portal.org Many microorganisms, including K. pneumoniae and engineered E. coli, can efficiently convert glycerol to 3-HP. bme.hunih.gov

Glucose : Glucose is another common substrate for microbial fermentation. frontiersin.orgdiva-portal.org Pathways have been engineered in hosts like E. coli and S. cerevisiae to produce 3-HP from glucose, often via the malonyl-CoA pathway. frontiersin.orgfrontiersin.org In some cases, glucose is used as a co-substrate with glycerol to improve the activity of key enzymes and enhance 3-HP yields. diva-portal.org

CO2 : The fixation of CO2 is a key strategy for improving the carbon yield of bioproduction and making processes more sustainable. nih.gov In yeast, strategies for increasing bicarbonate uptake have been shown to significantly boost 3-HP production from glucose by supplementing the carbon pool. nih.gov

Uracil (B121893) : Some metabolic pathways can utilize uracil for the production of 3-HP, though this is less common for large-scale production compared to glycerol and glucose. researchgate.net

Genetic Engineering and Metabolic Pathway Optimization for Enhanced Biosynthesis

To achieve commercially viable production levels, extensive genetic and metabolic engineering of host strains is necessary. nih.govresearchgate.net

Key Strategies Include:

Overexpression of Pathway Enzymes : Increasing the expression of key enzymes in the 3-HP synthesis pathway is a fundamental approach. This includes enzymes like glycerol dehydratase and aldehyde dehydrogenase in glycerol-based pathways, or malonyl-CoA reductase in glucose-based pathways. nih.govresearchgate.net

Elimination of Competing Pathways : To direct more carbon flux towards 3-HP, competing metabolic pathways that drain precursors are often deleted. For example, pathways leading to the formation of byproducts like 1,3-propanediol (B51772) or fatty acids are common targets for knockout. nih.govresearchgate.net

Cofactor Engineering : Balancing the intracellular supply of cofactors like NADH and NADPH is crucial for the efficiency of many biosynthetic pathways. frontiersin.org

Dynamic Regulation and Biosensors : Advanced strategies involve using metabolite biosensors to dynamically regulate gene expression in response to the intracellular concentration of intermediates like malonyl-CoA, thereby optimizing the metabolic flux. frontiersin.orgresearchgate.net

Optimization of Fermentation Conditions : Beyond genetic modifications, optimizing process parameters such as aeration, pH, and substrate feeding strategies is critical for maximizing titer, yield, and productivity. nih.govnih.gov

Through these combined efforts, significant improvements in 3-HP production have been achieved. For instance, a fed-batch culture of an engineered E. coli strain produced 76.2 g/L of 3-HP from glycerol. nih.gov Similarly, engineered K. pneumoniae has reached titers as high as 83.8 g/L. nih.gov

Table 2: Microbial Production of 3-Hydroxypropionic Acid (3-HP)

| Microorganism | Substrate(s) | Key Engineering Strategy | Max Titer (g/L) |

|---|---|---|---|

| Escherichia coli | Glycerol | Overexpression of K. pneumoniae glycerol dehydratase and aldehyde dehydrogenase; optimized fed-batch fermentation. nih.gov | 76.2 |

| Klebsiella pneumoniae | Glycerol | Optimized expression of aldehyde dehydrogenase; deletion of lactate (B86563) synthesis pathways. nih.gov | 83.8 |

| Saccharomyces cerevisiae | Glucose | Overexpression of malonyl-CoA reductase pathway; optimization of acetyl-CoA and NADPH supply. frontiersin.org | ~10 |

| Saccharomyces cerevisiae | Glucose | Engineering of β-alanine pathway; increased precursor supply. frontiersin.org | 13.7 |

| Aspergillus niger | Corn Stover Hydrolysate | Introduction of β-alanine pathway; engineering of precursor supply and transport. nih.gov | 36.0 |

Novel Synthetic Routes and Catalytic Systems

Beyond established enzymatic and fermentation routes, research continues into novel chemical catalytic systems for producing this compound and its derivatives.

One approach involves the direct catalytic amination of bio-based β-hydroxy esters, including this compound, to produce β-amino acid esters. researchgate.net This demonstrates the potential for converting this compound into other valuable chiral molecules.

Another area of development is the catalytic conversion of starting materials like ethylene (B1197577) oxide. A novel catalytic system has been reported for the alkoxycarbonylation of ethylene oxide into mthis compound, a closely related ester. researchgate.net

Furthermore, systems and methods have been developed for converting this compound into other useful chemicals. For example, passing ethyl 3-HP over a solid zirconium oxide catalyst in the presence of ammonia (B1221849) can produce acrylonitrile. google.com Additionally, the dehydration of ethyl 3-HP over a TiO2 catalyst can yield ethyl acrylate (B77674). google.com These catalytic transformations highlight the role of this compound as a platform intermediate for producing a range of valuable chemicals.

Reformatsky Reactions for β-Hydroxy Ester Formation

The Reformatsky reaction is a well-established method in organic synthesis for the formation of β-hydroxy esters. pw.livenumberanalytics.com Discovered by Sergey Nikolaevich Reformatsky in 1887, this reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of metallic zinc. numberanalytics.comiitk.ac.innih.gov The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-halogen bond of the α-haloester. wikipedia.org This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents it from reacting with the ester group of another molecule. wikipedia.org

The mechanism proceeds in two main steps. First, the zinc metal reacts with the α-halo ester to form the organozinc intermediate. numberanalytics.comiitk.ac.in This zinc enolate then adds to the carbonyl group of an aldehyde or ketone. numberanalytics.comiitk.ac.in A subsequent acidic workup hydrolyzes the resulting zinc alkoxide to yield the final β-hydroxy ester. numberanalytics.comwikipedia.org

Table 1: Key Features of the Reformatsky Reaction for β-Hydroxy Ester Synthesis

| Feature | Description | Reference(s) |

|---|---|---|

| Reactants | Aldehyde or Ketone, α-Haloester | numberanalytics.com |

| Reagent | Metallic Zinc (often as dust) | wikipedia.org |

| Key Intermediate | Organozinc Halide (Reformatsky Enolate) | wikipedia.org |

| Product | β-Hydroxy Ester | pw.live |

| Solvents | Typically inert solvents like Diethyl Ether, THF, or Benzene | pw.live |

| Advantages | Tolerates a wide range of functional groups due to the mild reactivity of the organozinc intermediate. | organic-chemistry.org |

While the classic Reformatsky reaction produces a racemic mixture, modern variations have focused on achieving stereoselectivity. Enantioselective versions often employ a stoichiometric or catalytic amount of a chiral ligand to control the facial addition to the carbonyl group. A significant advancement is the use of dimethylzinc (B1204448) (Me₂Zn) in combination with chiral ligands. nih.govacs.org For instance, readily available chiral prolinol ligands have been used in Me₂Zn-mediated catalytic enantioselective Reformatsky reactions of aldehydes with ethyl iodoacetate, affording β-hydroxy esters in high yields (up to 98%) and excellent enantiomeric excess (up to 95% ee). nih.govacs.org Other successful approaches have utilized chiral Schiff bases and various amino alcohols as ligands to induce asymmetry. oup.comrsc.org These catalytic enantioselective methods represent a powerful tool for constructing chiral β-hydroxy esters, which are valuable building blocks in pharmaceutical and chemical synthesis. acs.org

Stereoselective Synthesis via Activated Carboxylates from Epoxyaldehydes

A novel and highly stereoselective method for synthesizing β-hydroxy esters involves the catalytic generation of activated carboxylates from α,β-epoxyaldehydes. organic-chemistry.orgdatapdf.com This approach, developed by Bode and Chow, utilizes N-heterocyclic carbene (NHC) organocatalysis, specifically with thiazolium-derived catalysts. organic-chemistry.orgnih.gov The methodology provides a direct and waste-free route to β-hydroxy esters under mild conditions, offering high diastereoselectivity, particularly for the anti-isomer. organic-chemistry.org

The proposed mechanism begins with the deprotonation of a thiazolium salt to generate the nucleophilic NHC. nih.gov The carbene then adds to the aldehyde group of the α,β-epoxyaldehyde, forming a tetrahedral intermediate known as the Breslow intermediate. nih.gov Instead of undergoing a typical benzoin-type reaction, this intermediate facilitates an intramolecular redox process. datapdf.com A concerted E2-type mechanism leads to the opening of the epoxide ring, generating an enol intermediate which then tautomerizes to an acyl azolium species. nih.gov This acyl azolium is a highly reactive "activated carboxylate" intermediate. organic-chemistry.orgdatapdf.com In the final step, this activated species is intercepted by an alcohol nucleophile, such as ethanol, to form the desired β-hydroxy ester and regenerate the NHC catalyst, thus completing the catalytic cycle. nih.gov

Table 2: Optimized Conditions for NHC-Catalyzed Synthesis of β-Hydroxy Esters from Epoxyaldehydes

| Parameter | Condition | Reference(s) |

|---|---|---|

| Catalyst | Thiazolium Salt (e.g., 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) | organic-chemistry.orgdatapdf.com |

| Base | Organic Base (e.g., DIPEA) | datapdf.com |

| Substrates | α,β-Epoxyaldehyde, Alcohol (e.g., Ethanol) | organic-chemistry.orgdatapdf.com |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) or Acetonitrile (CH₃CN) | organic-chemistry.org |

| Temperature | 30 °C | datapdf.com |

| Outcome | High yield and high anti-diastereoselectivity | organic-chemistry.org |

This method is notable for its operational simplicity and its ability to avoid stoichiometric activating agents and the byproducts they generate. datapdf.com The reaction has been shown to be general for a variety of epoxyaldehydes and alcohols, including benzyl (B1604629) alcohol and isopropanol, consistently providing good yields and high diastereoselectivity. datapdf.com The strategy represents a mechanistically distinct and efficient solution for the catalytic, waste-free synthesis of important carboxylic acid derivatives like this compound. organic-chemistry.orgdatapdf.com

Advanced Catalytic Systems and Optimized Reaction Conditions for Scalability

An optimized and highly selective synthesis of β-propiolactone is achieved through a bimetallic catalyst system, specifically a combination of a Lewis acid and a cobalt carbonyl anion, [Lewis acid]⁺[Co(CO)₄]⁻. researchgate.netacs.org This catalytic system has been shown to be highly effective for the carbonylation of ethylene oxide with carbon monoxide, resulting in high selectivity for β-propiolactone. researchgate.net The subsequent anionic ring-opening polymerization of the purified β-propiolactone, for instance using a phosphazenium carboxylate initiator, can produce high molecular weight P3HP. researchgate.net This two-step process, from ethylene oxide to P3HP, represents a viable, scalable route to this important biopolymer. researchgate.netacs.org

Table 3: Optimized Catalytic System for Scalable β-Propiolactone Synthesis

| Parameter | Description | Reference(s) |

|---|---|---|

| Reactants | Ethylene Oxide (EO), Carbon Monoxide (CO) | researchgate.netacs.org |

| Catalyst System | Bimetallic [Lewis acid]⁺[Co(CO)₄]⁻ | researchgate.net |

| Product | β-Propiolactone | researchgate.net |

| Process | Carbonylation | researchgate.net |

| Significance | High selectivity and efficiency, enabling a scalable route to P3HP. | researchgate.netacs.org |

For direct synthesis of esters and other fine chemicals, continuous-flow reactors are increasingly employed in industrial settings to ensure consistent quality, high yield, and improved safety. The use of fixed-bed reactors with heterogeneous catalysts, such as ion-exchange resins, allows for continuous production and easy separation of the product from the catalyst. Furthermore, biocatalysis using whole cells or immobilized enzymes (e.g., lipases) offers a green and highly selective alternative for producing enantiomerically pure compounds. nih.gov While direct reports on the large-scale synthesis of this compound are limited, these advanced systems for producing related esters and its polymer highlight the strategies available for optimizing reaction conditions for scalability, focusing on catalyst efficiency, process continuity, and product purity. frontiersin.org

Chemical Transformations and Reaction Mechanisms of Ethyl 3 Hydroxypropanoate

Oxidation Reactions of the Hydroxyl Group

The primary hydroxyl group of ethyl 3-hydroxypropanoate can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemistryviews.org This transformation targets the C-O and C-H bonds on the carbon bearing the hydroxyl group. masterorganicchemistry.com

The outcome of the oxidation reaction is determined by the strength of the oxidizing agent used. masterorganicchemistry.com "Weak" oxidants will convert the primary alcohol into an aldehyde, while "strong" oxidants will proceed to the carboxylic acid. masterorganicchemistry.com

Weak Oxidation (Formation of Ethyl 3-oxopropanoate): To stop the oxidation at the aldehyde stage, milder reagents are employed. masterorganicchemistry.com Pyridinium chlorochromate (PCC) is a common choice that effectively oxidizes primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.org Other reagents that achieve this transformation include Dess-Martin periodinane (DMP) and methods like the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride. chemistryviews.orgmasterorganicchemistry.com

Strong Oxidation (Formation of Ethyl Malonate semialdehyde): For the direct conversion of the primary alcohol to a carboxylic acid, more vigorous oxidizing agents are necessary. chemistryviews.orgmasterorganicchemistry.com Common strong oxidants include potassium permanganate (B83412) (KMnO₄) and chromium (VI) species like chromic acid (H₂CrO₄). masterorganicchemistry.comncert.nic.in Chromic acid can be generated in situ from precursors such as potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃) in an acidic medium (Jones reagent). libretexts.orgncert.nic.inlibretexts.org The reaction is often performed under reflux to ensure the oxidation proceeds to completion. libretexts.org

Table 1: Reagents for Oxidation of this compound's Hydroxyl Group

| Oxidation Product | Reagent Class | Specific Reagents | Typical Conditions |

|---|---|---|---|

| Ethyl 3-oxopropanoate (B1240783) (Aldehyde) | Weak Oxidants | Pyridinium chlorochromate (PCC) | Anhydrous conditions, often in dichloromethane (B109758) (DCM). |

| Dess-Martin Periodinane (DMP) | Room temperature, in solvents like DCM. | ||

| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | Low temperatures (e.g., -78 °C), followed by addition of a hindered base. | ||

| Ethyl malonate semialdehyde (Carboxylic Acid) | Strong Oxidants | Potassium permanganate (KMnO₄) | Neutral, acidic, or alkaline media. ncert.nic.in |

Reduction Reactions of the Ester Functional Group

The ester functional group in this compound can be reduced to a primary alcohol. This conversion requires strong reducing agents capable of reacting with the less electrophilic carbonyl carbon of the ester. jove.comlibretexts.org

The reduction of an ester to a primary alcohol involves the addition of two hydride equivalents. chemistrysteps.com The reaction proceeds through an aldehyde intermediate which is subsequently reduced to the alcohol. jove.com

Reagents: Lithium aluminum hydride (LiAlH₄) is the most common and powerful reagent used for reducing esters to primary alcohols. jove.comcommonorganicchemistry.comlibretexts.org It is a strong source of hydride ions (H⁻). jove.com Due to its high reactivity, LiAlH₄ is typically used in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF). Other reducing agents such as Lithium Borohydride (B1222165) (LiBH₄) and Diisobutylaluminum Hydride (DIBAL-H) can also be used. chemistrysteps.comcommonorganicchemistry.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters effectively. libretexts.orglibretexts.org

Products: The complete reduction of the ester group in this compound results in the formation of 1,3-propanediol (B51772). The reaction involves the cleavage of the acyl-oxygen bond, yielding two alcohol molecules. In this specific case, the acyl portion is converted to a primary alcohol (propane-1,3-diol), and the ethyl ester portion is released as ethanol (B145695). jove.com

Table 2: Reducing Agents for this compound's Ester Group

| Reducing Agent | Resulting Main Product | Byproduct | Typical Solvents |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1,3-Propanediol | Ethanol | Ethereal solvents (e.g., THF, Diethyl ether) |

| Lithium Borohydride (LiBH₄) | 1,3-Propanediol | Ethanol | Tetrahydrofuran (THF) |

Transesterification and Esterification Reactions

Esterification: this compound is synthesized via an esterification reaction. This typically involves reacting 3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. smolecule.comchemguide.co.ukevitachem.com The reaction is reversible and is heated to drive the equilibrium towards the formation of the ester. smolecule.comchemguide.co.uk

Transesterification: Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. For this compound, this would involve reacting it with a different alcohol (e.g., methanol (B129727) or butanol) in the presence of an acid or base catalyst. This reaction can also be facilitated by enzymes, such as lipases, which can offer high enantioselectivity under non-aqueous conditions. researchgate.net This process would result in the formation of a new ester (e.g., mthis compound or butyl 3-hydroxypropanoate) and ethanol.

Dehydration Reactions and Mechanisms

The dehydration of this compound involves the elimination of a water molecule from its structure, specifically the hydroxyl group from the third carbon and a hydrogen atom from the adjacent second carbon. smolecule.com This elimination reaction results in the formation of a carbon-carbon double bond.

The primary product of the dehydration of this compound is ethyl acrylate (B77674) (ethyl prop-2-enoate), an important industrial monomer. wikipedia.org This conversion is analogous to the dehydration of 3-hydroxypropionic acid to acrylic acid. wikipedia.orggoogle.com The reaction is typically carried out at elevated temperatures in the presence of a catalyst. google.com

The mechanism generally involves the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). Subsequent removal of a proton from the adjacent carbon by a base (which could be water or the conjugate base of the catalyst) leads to the formation of the double bond. A variety of solid acid catalysts can be employed to facilitate this transformation, including metal oxides and supported acid catalysts.

Table 3: Catalysts for Dehydration Reactions

| Catalyst Type | Examples | General Conditions |

|---|---|---|

| Solid Acid Catalysts | γ-Alumina, Titania mdpi.com | High temperature (e.g., 260-350 °C), elevated pressure. mdpi.com |

| Zirconium-based catalysts (e.g., Zr-SBA-15) mdpi.com | Continuous flow reactor at 150-300 °C. mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-Propanediol |

| 3-Hydroxypropanoic acid |

| Acrylic acid |

| Butanol |

| Butyl 3-hydroxypropanoate |

| Chromium trioxide |

| Dess-Martin periodinane |

| Dichloromethane |

| Diethyl ether |

| Diisobutylaluminum Hydride (DIBAL-H) |

| Dimethyl sulfoxide (DMSO) |

| Ethanol |

| This compound |

| Ethyl 3-oxopropanoate |

| Ethyl acrylate |

| Ethyl malonate semialdehyde |

| Hexane |

| Jones Reagent |

| Lithium Aluminum Hydride (LiAlH₄) |

| Lithium Borohydride (LiBH₄) |

| Methanol |

| Mthis compound |

| Oxalyl chloride |

| Potassium dichromate |

| Potassium permanganate |

| Pyridinium chlorochromate (PCC) |

| Sodium borohydride |

| Sulfuric acid |

| Tetrahydrofuran (THF) |

| Titania |

| Toluene |

| Triethylamine (Et₃N) |

| Water |

| γ-Alumina |

Theoretical and Experimental Studies on Thermolysis

The thermal decomposition, or thermolysis, of this compound has been a subject of theoretical and experimental investigation to understand its reaction kinetics and mechanisms, both in the gas phase and in solution.

Theoretical studies on the gas phase thermolysis of ethyl β-hydroxycarboxylates, including this compound, have been carried out using ab initio theoretical methods. These studies investigated two potential competitive reaction pathways for the decomposition process. nih.gov

The first proposed pathway is a two-step mechanism. It begins with the formation of an intermediate, which then decomposes. The second pathway is a one-step, concerted mechanism that leads directly to the formation of ethylene (B1197577) and a carboxylic acid. Both of these reaction processes are believed to proceed via a six-membered cyclic transition state. nih.gov The mechanism involving the elimination of the ethyl group as ethylene through a concerted six-membered cyclic transition state is a common pathway for esters of this type. nih.gov

The influence of solvents on the thermolysis of 3-hydroxypropanoate esters has been explored through theoretical studies, specifically using mthis compound in an m-xylene (B151644) solution as a model system. These studies combine explicit and implicit solvent models to provide significant insights into the kinetic and thermodynamic behavior of the reaction. organic-chemistry.org

By using the Self-Consistent Isodensity Polarizable Continuum Model (SCIPCM) and the Multiple Minima Hypersurfaces (MMH) procedure, researchers can model the solute-solvent interactions. The association energy and Helmholtz free association energy values become stable after the inclusion of a second solvent molecule, indicating that a small number of m-xylene molecules are sufficient to model the primary solvent effects. The combination of these quantum mechanical optimizations and statistical thermodynamics allows for the determination of the reaction's thermodynamic properties in solution, highlighting the influence of solvation on the process. organic-chemistry.org

Conversions to Other Value-Added Chemicals

This compound serves as a versatile platform molecule that can be converted into various other valuable chemicals through specific catalytic processes.

A significant application of this compound is its conversion to acrylonitrile, a key commodity chemical used in the production of polymers, resins, and carbon fiber. nih.govnih.gov This renewable production route starts from 3-hydroxypropionic acid, which can be produced from sugars via microbial fermentation and then esterified to this compound. nih.govrsc.org

The conversion process involves a one-pot dehydration and nitrilation reaction with ammonia (B1221849) over a solid acid catalyst, typically an inexpensive titanium dioxide (TiO2) catalyst. nih.govnih.govorganic-chemistry.org This method achieves high molar yields of acrylonitrile, exceeding 90%. nih.govnih.gov The reaction proceeds sequentially: this compound is first dehydrated to ethyl acrylate, which then undergoes nitrilation with ammonia to form acrylonitrile. nih.gov

| Starting Material | Reagents | Catalyst | Temperature Range (°C) | Molar Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Ammonia | Titanium Dioxide (TiO2) | 230-320 | >90 | nih.gov |

| Ethyl acrylate | Ammonia | Titanium Dioxide (TiO2) | ~315 | 98 ± 2 | nih.gov |

The core structure of β-lactam antibiotics, the 2-azetidinone ring, is a four-membered cyclic amide. bepls.comderpharmachemica.com These antibiotics are fundamental in treating bacterial infections and include classes such as penicillins and cephalosporins. bepls.comniscpr.res.in The synthesis of the β-lactam ring often involves the cyclization of 3-aminopropanoic acid derivatives or cycloaddition reactions. bepls.com While β-hydroxy esters are valuable synthons in organic chemistry, a direct and established role for this compound as a key intermediate in the industrial synthesis of major β-lactam antibiotics is not prominently documented in the surveyed literature. Some synthetic routes to azetidinone rings utilize related structures; for instance, ethyl 3-ferrocenylpropanoate has been used to create a 3-hydroxy β-lactam through condensation with an imine. nih.gov However, the direct conversion of this compound into a primary precursor for common β-lactam antibiotics is not explicitly detailed.

Chiral auxiliaries are essential tools in asymmetric synthesis, temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net These auxiliaries are often synthesized from readily available chiral molecules like amino acids or amino alcohols. Beta-hydroxy esters and their derivatives are recognized as valuable chiral building blocks (synthons) for various synthetic applications. organic-chemistry.orgnih.gov For example, the asymmetric reduction of a related compound, ethyl 4-chloroacetoacetate, produces the chiral synthon ethyl (S)-4-chloro-3-hydroxybutanoate with high enantiomeric excess. tum.de This highlights the value of the chiral 3-hydroxybutanoate structure. However, the specific use of this compound as a direct precursor for the synthesis of a commonly used chiral auxiliary is not explicitly described in the available research. wikipedia.orgresearchgate.netsfu.ca

Formation of Poly(3-hydroxypropionate) Homopolymers and Copolymers

Poly(3-hydroxypropionate), P(3HP), is a biodegradable and biocompatible aliphatic polyester (B1180765). frontiersin.orgnih.gov While various biosynthetic pathways have been engineered in microorganisms to produce P(3HP) and its copolymers, chemical synthesis routes remain fundamental for its production. frontiersin.orgnih.gov These chemical transformations typically start from precursors like β-propiolactone or 3-hydroxypropionic acid, which are directly related to this compound. frontiersin.orgnih.gov The primary methods for the chemical synthesis of P(3HP) homopolymers and copolymers include the ring-opening polymerization of β-propiolactone, enzymatic polymerization using lipases, and the polycondensation of 3-hydroxypropionic acid. frontiersin.orgresearchgate.net

Ring-Opening Polymerization of β-Propiolactone

The ring-opening polymerization (ROP) of β-propiolactone, the four-membered lactone of 3-hydroxypropionic acid, is a well-established method for preparing P(3HP). nih.gov This method can be initiated by a variety of catalysts, including acids, bases, and salts. nih.gov Early studies demonstrated that heating β-propiolactone to 150°C in the presence of catalysts such as ferric chloride, stannic chloride, sulfuric acid, or sodium hydroxide (B78521) effectively yields the polymer. nih.gov

More recent research has focused on developing controlled polymerization processes using advanced catalyst systems to fine-tune the polymer's molecular weight and structure. acs.orgchinesechemsoc.org For instance, binary catalyst systems consisting of a cobalt(III) complex and an organic base have been shown to mediate the ROP of β-propiolactone under mild conditions. acs.org A key aspect of these modern catalytic systems is their ability to control the regioselectivity of the ring-opening reaction. acs.orgchinesechemsoc.org The nucleophilic attack can cleave either the acyl C(=O)–O bond or the alkyl C–O bond. chinesechemsoc.org By using specific catalysts, the ring-opening can be directed to selectively cleave the alkyl Cβ–O bond, which helps to prevent side reactions like transesterification and allows for the synthesis of polymers with well-defined structures and narrow molecular weight distributions. acs.orgchinesechemsoc.org

The versatility of these catalyst systems also enables the terpolymerization of β-propiolactone with other monomers like epoxides and carbon dioxide, opening avenues to a wide range of biodegradable polymers with adjustable properties. acs.orgchinesechemsoc.org

| Catalyst System | Monomers | Key Finding | Reference |

|---|---|---|---|

| Ferric chloride, Stannic chloride, Sulfuric acid, Sodium hydroxide | β-Propiolactone | Effective for polymerization at high temperatures (150°C). | nih.gov |

| (salcy)Co(III)OTs / MTBD | β-Propiolactone, Epoxides, Anhydrides, CO₂ | Catalyzes multicomponent polymerization under mild conditions with regioselective ring-opening at the alkyl C–O bond. | acs.org |

| SalcyCo(III)OTs / MTBD / BnOH / CO₂ | β-Propiolactone | Allows for controlled polymerization at 50°C, yielding polyesters with narrow molecular weight distributions (Đ ≈ 1.18–1.19). | chinesechemsoc.org |

Enzymatic Polymerization using Immobilized Lipases

Enzymatic polymerization represents a green chemistry approach to synthesizing polyesters like P(3HP). nih.govrsc.org This method typically employs lipases, which are hydrolases that can catalyze ester bond formation in non-aqueous environments, reversing their natural function. nih.gov The polymerization can proceed through either the ring-opening of lactones or the polycondensation of hydroxy acids or their esters. rsc.org An alternative synthetic route for high molecular weight P(3HP) involves the enzymatic polymerization of methyl 3-hydroxypropionate (B73278) using an immobilized lipase (B570770), a process that can be extended to other esters like this compound. researchgate.net

Immobilized lipases are particularly effective as they can be easily recovered and reused, enhancing the economic feasibility of the process. mdpi.comnih.gov Lipase B from Candida antarctica (CALB), often immobilized on a macroporous acrylic resin and known commercially as Novozym 435, is an extremely efficient and widely used catalyst for the ROP of various lactones. researchgate.netnih.govnih.gov

The accepted reaction mechanism for lipase-catalyzed ROP of lactones involves an acyl-enzyme intermediate. nih.govresearchgate.net The catalytic site of the lipase, typically a serine residue, attacks the carbonyl carbon of the lactone (or ester), leading to the ring-opening and the formation of a covalent intermediate. This intermediate then reacts with an alcohol (the initiator or the hydroxyl end of a growing polymer chain) to elongate the polyester chain and regenerate the enzyme. nih.gov The polymerization behavior, including reaction rate and the molecular weight of the resulting polymer, is highly dependent on the specific lipase used and the structure of the monomer. nih.gov Kinetic studies using Michaelis-Menten models have been employed to quantitatively evaluate the enzymatic polymerizability of different lactones. nih.govacs.org

| Lipase Source | Commonly Used Form | Reaction Type | Key Characteristics | Reference |

|---|---|---|---|---|

| Candida antarctica (Lipase B) | Immobilized (e.g., Novozym 435) | Ring-Opening Polymerization, Polycondensation | Highly efficient and versatile catalyst for various lactones and hydroxyesters. | researchgate.netnih.govnih.gov |

| Pseudomonas cepacia | Immobilized or free | Ring-Opening Polymerization, Hydrolysis | Effective in the polymerization of lactones and enantioselective hydrolysis of esters. | scielo.brresearchgate.net |

| Candida rugosa | Free | Ring-Opening Polymerization, Hydrolysis | Used for ROP of lactides and enantioselective hydrolysis. Activity can be sensitive to temperature. | scielo.brmdpi.com |

Polycondensation of 3-Hydroxypropionic Acid

Direct polycondensation of 3-hydroxypropionic acid (3-HP) offers an intuitive and straightforward route to P(3HP). researchgate.net This method involves the repeated formation of ester bonds between the hydroxyl and carboxylic acid groups of 3-HP monomers, releasing water as a byproduct. A significant challenge in polycondensation is achieving high molecular weights, as this requires driving the reaction to very high conversions to remove the water byproduct efficiently.

To overcome this limitation, various catalysts have been investigated to promote the polymerization. Lewis acid catalysts have shown particular promise. researchgate.net One study explored different Lewis acids and found that a catalyst system composed of tin(II) chloride (SnCl₂) and p-toluenesulfonic acid (TSA) was most effective for the bulk polymerization of 3-HP. researchgate.net This system was capable of producing P(3HP) with a molecular weight as high as 4,700 g·mol⁻¹. researchgate.net Density Functional Theory (DFT) calculations indicated that the Sn(II) species is the active site, and its coordination with TSA enhances its electron density, thereby promoting the nucleophilic esterification reaction that initiates polymerization. researchgate.net

The reaction conditions, particularly temperature, are critical. It has been found that conducting the condensation polymerization at lower temperatures, for example below 70°C in a solid-state polymerization process, can minimize side reactions. google.com This approach helps to produce a high molecular weight polymer with a low proportion of vinyl end groups, which can arise from dehydration side reactions at higher temperatures. google.com

| Catalyst System | Polymerization Method | Achieved Molecular Weight (Mw) | Key Finding | Reference |

|---|---|---|---|---|

| SnCl₂ - TSA | Bulk Polymerization | Up to 4,700 g·mol⁻¹ | The Sn(II)-TSA system was identified as the most effective among several Lewis acid catalysts. | researchgate.net |

| Not specified (focus on conditions) | Solid-State Polymerization | High molecular weight (not quantified) | Polymerization at temperatures below 70°C minimizes side reactions and reduces the formation of vinyl end groups. | google.com |

Computational Chemistry and Theoretical Studies of Ethyl 3 Hydroxypropanoate

Molecular Dynamics and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions, conformational changes, and intermolecular interactions.

In the context of ethyl 3-hydroxypropanoate, MD simulations can be employed to understand its interactions within various environments, such as in solution or in the active site of an enzyme. A key aspect of such studies is the analysis of non-covalent interactions, which are crucial for molecular recognition and binding. For a molecule like this compound, which lacks aromatic rings, direct π-π stacking interactions are not possible. However, it can still engage in a variety of other important non-covalent interactions within a biological context.

For instance, in a protein binding pocket, the ester and hydroxyl groups of this compound can form hydrogen bonds with polar amino acid residues. The ethyl and propylene (B89431) groups can participate in van der Waals and hydrophobic interactions with nonpolar residues. While π-π stacking is absent, the molecule's interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan would be governed by other forces, such as hydrophobic interactions and weaker C-H···π interactions.

To illustrate the potential interactions, a hypothetical MD simulation of this compound in the active site of an enzyme could reveal the following types of interactions with specific residues:

| Interaction Type | Functional Group of this compound | Potential Interacting Amino Acid Residue | Illustrative Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) | Aspartate (Asp) | 2.8 |

| Hydrogen Bond | Carbonyl (C=O) | Serine (Ser) | 3.0 |

| Hydrophobic Interaction | Ethyl Group (-CH2CH3) | Leucine (Leu) | 3.5 |

| van der Waals | Propanoate Backbone | Valine (Val) | 3.8 |

These interactions collectively contribute to the binding affinity and orientation of this compound within a biological receptor. The precise nature and strength of these interactions can be quantified through advanced computational techniques such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods, which calculate the free energy of binding.

Quantum Mechanical Optimizations and Statistical Thermodynamics

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetic properties of molecules. These methods can be used to optimize the geometry of this compound, determining its most stable three-dimensional structure.

Following geometry optimization, vibrational frequency analysis can be performed. This not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provides the zero-point vibrational energy (ZPVE). These calculations are the foundation for determining various thermodynamic properties through statistical thermodynamics.

By combining the electronic energy from QM calculations with the vibrational, rotational, and translational contributions from statistical mechanics, key thermodynamic parameters can be predicted. These include enthalpy (H), entropy (S), and Gibbs free energy (G). Such calculations are invaluable for predicting the spontaneity and energy changes of reactions involving this compound.

An illustrative set of calculated thermodynamic properties for this compound in the gas phase at standard conditions (298.15 K and 1 atm) is presented below. These values are hypothetical and representative of what would be obtained from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G*).

| Thermodynamic Property | Illustrative Calculated Value | Units |

|---|---|---|

| Electronic Energy | -384.5 | Hartree |

| Zero-Point Vibrational Energy (ZPVE) | 85.3 | kcal/mol |

| Enthalpy (H) | -241,250.0 | kcal/mol |

| Entropy (S) | 95.2 | cal/mol·K |

| Gibbs Free Energy (G) | -241,278.4 | kcal/mol |

These theoretical thermodynamic values are crucial for constructing reaction energy profiles and understanding the equilibrium position of chemical reactions.

Modeling of Reaction Pathways and Energy Profiles

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate the activation energies that govern reaction rates. For this compound, this could involve modeling its synthesis, such as the esterification of 3-hydroxypropanoic acid with ethanol (B145695), or its subsequent reactions.

The Fischer esterification, a common method for synthesizing esters, proceeds through a series of protonation, nucleophilic attack, proton transfer, and elimination steps. byjus.com A computational study of this reaction would involve locating the geometry of each intermediate and transition state along the reaction coordinate. chemguide.co.uklibretexts.org The relative energies of these species would then be used to construct a reaction energy profile.

Below is a hypothetical energy profile for the acid-catalyzed esterification to form this compound. The energies are illustrative and represent the change in Gibbs free energy (ΔG) at each step of the reaction.

| Reaction Step | Species | Illustrative Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (3-hydroxypropanoic acid + ethanol) | 0.0 |

| 2 | Protonated Carboxylic Acid | -5.2 |

| 3 | Transition State 1 (Nucleophilic Attack) | 15.8 |

| 4 | Tetrahedral Intermediate | -2.1 |

| 5 | Transition State 2 (Water Elimination) | 18.3 |

| 6 | Protonated Ester | -8.5 |

| 7 | Products (this compound + water) | -3.0 |

This energy profile would indicate the rate-determining step of the reaction (the step with the highest activation energy) and provide a quantitative understanding of the reaction's feasibility and kinetics. Similar computational approaches can be applied to other reactions involving this compound, such as its hydrolysis or oxidation.

Conformational Analysis and Stereochemical Prediction

This compound is a flexible molecule with several rotatable single bonds. This flexibility gives rise to a complex conformational landscape, with numerous possible spatial arrangements of its atoms. Conformational analysis aims to identify the low-energy conformers and understand the energy barriers between them.

Computational methods, such as systematic or stochastic conformational searches using molecular mechanics or quantum mechanics, can be employed to explore the potential energy surface of this compound. These searches would identify various local energy minima, corresponding to different stable conformers. The relative energies of these conformers determine their populations at a given temperature according to the Boltzmann distribution.

The key dihedral angles that define the conformation of this compound are around the C-C and C-O single bonds of its backbone. For example, rotation around the C2-C3 bond will alter the relative positions of the hydroxyl and ester groups, which can lead to the formation of intramolecular hydrogen bonds.

A hypothetical conformational analysis might reveal several low-energy conformers, with their relative energies and key dihedral angles summarized in the table below.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle O=C-C-C (°) | Dihedral Angle C-C-C-O (°) | Key Feature |

|---|---|---|---|---|

| 1 (Global Minimum) | 0.00 | -178 | 65 | Intramolecular H-bond between hydroxyl and carbonyl oxygen |

| 2 | 1.25 | -60 | 180 | Extended conformation |

| 3 | 2.10 | 62 | -65 | Gauche conformation |

Understanding the conformational preferences of this compound is crucial, as the shape of the molecule can significantly influence its physical properties and biological activity. Furthermore, if the molecule were to possess stereocenters, computational methods could be used to predict the relative stabilities of different stereoisomers and to rationalize the stereochemical outcomes of reactions.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural elucidation of Ethyl 3-hydroxypropanoate, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The ethyl group gives rise to a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), due to coupling with the adjacent protons. The two methylene groups on the propanoate backbone are diastereotopic and appear as distinct multiplets. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Interactive Data Table: Representative ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₂CH₃ | ~4.15 | Quartet | ~7.1 |

| -CH₂OH | ~3.85 | Triplet | ~6.0 |

| -C(=O)CH₂- | ~2.50 | Triplet | ~6.0 |

| -OCH₂CH₃ | ~1.25 | Triplet | ~7.1 |

| -OH | Variable | Broad Singlet | N/A |

Note: Data are typical values and may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ester group appears at the lowest field, typically around 172 ppm. The carbon atoms bonded to oxygen atoms (-OCH₂- and -CH₂OH) resonate at intermediate chemical shifts, while the methyl carbon of the ethyl group appears at the highest field.

Interactive Data Table: Representative ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| -C=O | ~172 |

| -OCH₂CH₃ | ~61 |

| -CH₂OH | ~59 |

| -C(=O)CH₂- | ~38 |

| -OCH₂CH₃ | ~14 |

Note: Data are typical values and may vary depending on the solvent and spectrometer frequency.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to gain structural information through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as a highly sensitive method for quantification and purity assessment. nih.gov

The electron ionization (EI) mass spectrum of this compound (molecular weight: 118.13 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z = 118. The fragmentation of the molecular ion is influenced by the functional groups present. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) to give an acylium ion, and McLafferty rearrangement if structurally feasible. For this compound, key fragments would likely arise from the cleavage of bonds adjacent to the hydroxyl and carbonyl groups.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 118 | [CH₃CH₂OC(O)CH₂CH₂OH]⁺ (Molecular Ion) |

| 101 | [M - OH]⁺ |

| 87 | [M - OCH₂CH₃]⁺ |

| 73 | [C(O)OCH₂CH₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, for assessing its purity, and, crucially, for separating its enantiomers.

Since this compound is a chiral molecule, determining its enantiomeric excess (e.e.) is vital, particularly when it is synthesized for use in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. chemicalbook.comchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of enantiomers of compounds containing hydroxyl and carbonyl groups. nih.gov For the closely related compound, ethyl 3-hydroxybutyrate, a Chiralcel OD-H column has been used successfully. rsc.orgmat-test.com A similar approach would be applicable to this compound.

Interactive Data Table: Exemplar Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiralcel OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Under these conditions, the two enantiomers of this compound would interact differently with the chiral stationary phase, leading to different retention times and enabling their quantification to determine the enantiomeric excess.

Gas Chromatography (GC), typically with a Flame Ionization Detector (FID), is a standard method for assessing the purity of volatile compounds like this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The area of a peak in the chromatogram is proportional to the amount of the corresponding compound, allowing for the determination of purity. For a polar compound like this compound, a mid-polarity capillary column is often suitable.

Interactive Data Table: Typical GC-FID Conditions for Purity Analysis

| Parameter | Condition |

| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |

This method allows for the separation of this compound from residual solvents, starting materials, and by-products, providing a quantitative measure of its purity.

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

Beyond standard characterization, advanced analytical techniques can provide deeper insights into the structure of this compound and can be used to monitor its formation in real-time. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy or Raman spectroscopy can be employed for reaction monitoring. By tracking the vibrational frequencies of specific functional groups, these methods can follow the progress of a synthesis. For instance, in the synthesis of this compound, one could monitor the disappearance of a reactant's characteristic peak and the simultaneous appearance of the ester carbonyl stretch (around 1735 cm⁻¹) and the O-H stretch of the hydroxyl group (around 3400 cm⁻¹) of the product. This allows for real-time optimization of reaction conditions and a better understanding of the reaction kinetics.

Applications in Advanced Materials Science

Poly(3-hydroxypropionate) (P3HP) as a Biodegradable Polymer

Poly(3-hydroxypropionate) (P3HP) is a biodegradable and biocompatible polyester (B1180765) belonging to the polyhydroxyalkanoate (PHA) family. frontiersin.orgnih.gov Unlike many other PHAs, such as the well-studied but brittle poly(3-hydroxybutyrate) (P3HB), P3HP exhibits favorable material characteristics, including high flexibility and tensile strength, making it a promising candidate for a wide range of applications. frontiersin.orgasm.org P3HP is recognized for its potential in the bioplastics industry as a substitute for petrochemical-derived plastics, offering complete biodegradability into carbon dioxide and water. asm.orgnih.gov

Synthesis: P3HP is not known to be accumulated by any natural organisms; therefore, its production relies on genetically engineered microorganisms or chemical synthesis routes. asm.orgnih.gov

Biosynthesis: The most common and sustainable approach involves the biosynthesis of P3HP in recombinant bacteria, such as Escherichia coli. researchgate.net Several metabolic pathways have been established to convert renewable feedstocks, like glycerol (B35011) (a byproduct of biodiesel production), into P3HP. frontiersin.orgnih.gov One established pathway involves the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA), its subsequent oxidation and ligation to 3-hydroxypropionyl-CoA (3-HP-CoA), and finally, the polymerization of 3-HP-CoA into P3HP. nih.govresearchgate.net

Chemical Synthesis: Chemically, P3HP can be synthesized via the ring-opening polymerization of β-propiolactone. nih.govresearchgate.net However, this method is less favored for commercial production due to the carcinogenic nature of the β-propiolactone substrate. frontiersin.org Another route is the self-polycondensation of 3-hydroxypropionic acid. researchgate.net

Properties of P3HP Homopolymer: P3HP homopolymer is a semi-crystalline material with a unique combination of properties that distinguish it from other bioplastics. frontiersin.org It possesses high flexibility and rigidity, but its high crystallinity can also lead to brittleness, a limitation that can be addressed through blending or copolymerization. frontiersin.org

Table 1: Thermal and Physical Properties of Poly(3-hydroxypropionate) (P3HP)

| Property | Value | Source |

| Melting Temperature (Tm) | ~77 - 79.1°C | frontiersin.orgnih.gov |

| Glass Transition Temperature (Tg) | -20 to -15°C | nih.govresearchgate.net |

| Fusion Enthalpy (ΔHf) | 64 J/g | frontiersin.orgnih.gov |

| Crystalline Structure | Polymorphic (β, γ, δ forms) | acs.org |

Copolymers: To enhance its material properties and broaden its applications, 3-hydroxypropionate (B73278) is often copolymerized with other monomers. The most prominent 3HP-containing copolymer is poly(3-hydroxybutyrate-co-3-hydroxypropionate) (P(3HB-co-3HP)). nih.govnih.gov Other copolymers, such as poly(3-hydroxypropionate-co-4-hydroxybutyrate) (P(3HP-co-4HB)), have also been synthesized to combine the flexibility of P3HP with the high elasticity of poly(4-hydroxybutyrate). nih.govresearchgate.net

The composition of copolymers plays a crucial role in determining their final material properties. nih.govrsc.org Incorporating 3-hydroxypropionate (3HP) as a comonomer into other polymer chains, particularly P3HB, has a significant impact on the thermal and mechanical characteristics of the resulting material. asm.orgnih.gov

Generally, the introduction of 3HP units into the P3HB polymer chain disrupts the crystal lattice of the homopolymer. nih.gov This leads to a decrease in several key properties:

Crystallinity: The degree of crystallinity is significantly reduced as the 3HP fraction increases. For P(3HB-co-3HP), crystallinity can drop from approximately 68% in pure P3HB to less than 10% as the 3HP content rises to around 49 mol%. nih.gov This reduction in crystallinity makes the material less brittle and more flexible.

Melting Temperature (Tm): The melting point of the copolymer is also lowered with increasing 3HP content, up to a 3HP fraction of 60-70 mol%. nih.gov

Mechanical Properties: The reduction in crystallinity leads to improved mechanical properties, such as increased ductility and flexibility, overcoming the inherent brittleness of P3HB. nih.govnih.gov

Table 2: Effect of 3HP Comonomer Fraction on P(3HB-co-3HP) Copolymer Properties

| 3HP Fraction (mol%) | Degree of Crystallinity (%) | Melting Temperature (Tm) | General Effect |

| 0 (Pure P3HB) | ~68% | High | Brittle, highly crystalline |

| 0 - 48.8 | Decreases to <10% | Decreases | Increased flexibility, reduced brittleness |

| 48.8 - 74.2 | Remains low (~10%) | Decreases | Elastomeric properties |

| 74.2 - 100 | Increases | Increases | Properties approach those of pure P3HP |

Data adapted from descriptive findings. nih.gov

Development of Bio-based Polymers and Composites from Renewable Monomers

The push towards a sustainable bioeconomy has spurred significant research into the development of polymers from renewable resources. digitellinc.comnih.govscispace.com Ethyl 3-hydroxypropanoate is central to this effort as it provides a pathway to 3-HP, a key bio-based monomer. nih.gov The production of these monomers from renewable feedstocks, such as sugars, fatty acids, and glycerol, is a cornerstone of creating a new generation of sustainable materials. frontiersin.orgnih.govmdpi.com

The use of bio-based monomers allows for the synthesis of polymers with novel structures and functionalities that may not be easily achievable from fossil-fuel feedstocks. nih.govwur.nl This approach not only reduces dependence on petroleum but also opens up possibilities for creating materials with tailored properties for specific applications in textiles, automotive components, and packaging. nsbproject.comnih.gov By leveraging biotechnological processes like fermentation, raw materials from agricultural or industrial waste streams can be efficiently converted into valuable chemical building blocks for high-performance bioplastics and composites. frontiersin.orgwur.nl

Industrial Applications in Specialty Chemicals and Materials Production

The derivatives of this compound, particularly P3HP and 3-HP, have significant industrial applications.

Bioplastics and Packaging: P3HP is a promising biomaterial for the bioplastics industry, positioned as a biodegradable alternative for single-use plastics. frontiersin.orgnih.gov Its favorable mechanical properties make it suitable for various packaging applications.

Platform Chemical Production: The monomer 3-HP, which can be obtained from the hydrolysis of P3HP, is considered a top value-added chemical from biomass. nih.gov It serves as an important precursor for the synthesis of other commercially valuable specialty chemicals, including acrylic acid and 1,3-propanediol (B51772), which are themselves used in the production of a vast array of polymers and resins. nih.govresearchgate.net

Medical Applications: The biocompatibility of P3HP makes it a candidate for use in the medical field. researchgate.net Research has suggested its potential for creating medical devices such as prosthetics and heart valves. researchgate.net

Environmental and Sustainability Aspects in Research

Minimizing Waste and Reducing Environmental Impact in Synthetic Processes

The pursuit of sustainable chemical production has led to significant research into minimizing waste and reducing the environmental footprint of Ethyl 3-hydroxypropanoate synthesis. A primary focus has been the shift from traditional chemical routes to biocatalytic and fermentation-based processes that utilize renewable feedstocks.